molecular formula C10H16O3 B3021821 cis-DL-Pinonic acid CAS No. 64396-97-0

cis-DL-Pinonic acid

Cat. No.: B3021821
CAS No.: 64396-97-0
M. Wt: 184.23 g/mol
InChI Key: SIZDUQQDBXJXLQ-JGVFFNPUSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical reactions involving cis-DL-Pinonic acid are primarily related to its photolysis. This process is driven by the dynamics on the lowest triplet excited state of this compound .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its photolysis. The photolysis results in Norrish type II isomerization, leading to the formation of limononic acid . This process is driven by the dynamics on the lowest triplet excited state of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its photolysis. The photolysis quantum yield of aqueous this compound is 0.5 ± 0.3 (effective average value over the 280−400 nm range) .

Metabolic Pathways

It is known that this compound is a major product of α-pinene oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-DL-Pinonic acid can be synthesized through the oxidation of α-pinene. The oxidation process typically involves the use of oxidizing agents such as ozone or hydroxyl radicals under controlled conditions . The reaction conditions often include specific temperature and pressure settings to ensure the efficient conversion of α-pinene to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, are common in industrial production .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: cis-DL-Pinonic acid is unique due to its specific structural configuration and its role as a key intermediate in the oxidation of α-pinene. Its ability to undergo Norrish type II isomerization and form limononic acid distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDUQQDBXJXLQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17879-35-5, 61826-55-9
Record name cis-DL-Pinonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-Pinonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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